An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. Direct experimental data for this specific molecule is not extensively available in public literature, reflecting its status as a potentially novel or less-characterized compound. Therefore, this document employs a predictive approach, grounded in the established properties of structurally similar benzimidazole analogs. By synthesizing data from closely related compounds, this guide offers researchers and drug development professionals a robust framework for the characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, complete with detailed experimental protocols for property validation.
Introduction and Structural Context
1-Ethyl-1,3-benzodiazole-5-carbonitrile belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, known for its versatile biological activities. The specific structure of the target compound features an ethyl group at the N1 position of the benzimidazole ring and a nitrile group at the 5-position. These substitutions are expected to significantly influence its physicochemical properties, including solubility, melting point, and spectroscopic behavior, compared to the parent benzimidazole or its other derivatives.
Given the limited direct data, this guide will draw comparative insights from the following key structural analogs:
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1-Ethyl-1H-1,3-benzodiazole (1-Ethylbenzimidazole): Provides a baseline for the impact of the N1-ethyl group without the C5-carbonitrile.
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2-Ethyl-1H-benzo[d]imidazole (2-Ethylbenzimidazole): Offers a comparison for the ethyl substitution at a different position on the imidazole ring.
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2-Ethyl-1H-1,3-benzodiazole-5-carbonitrile: A positional isomer that will provide valuable comparative data for the combined effect of the ethyl and carbonitrile groups.
This guide is structured to provide not only predicted values but also the experimental methodologies required to empirically determine these properties, ensuring scientific rigor and trustworthiness in your research endeavors.
Molecular and General Properties
The foundational properties of a molecule are its formula and weight, which are critical for all subsequent quantitative experimental work.
| Property | 1-Ethyl-1,3-benzodiazole-5-carbonitrile (Predicted) | 1-Ethyl-1H-1,3-benzodiazole[1] | 2-Ethyl-1H-benzo[d]imidazole[2] |
| Molecular Formula | C₁₀H₉N₃ | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 171.20 g/mol | 146.19 g/mol | 146.19 g/mol |
| IUPAC Name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | 1-ethylbenzimidazole | 2-ethyl-1H-benzimidazole |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces. The presence of the polar nitrile group in the target compound is expected to increase its melting point compared to analogs lacking this feature due to stronger dipole-dipole interactions.
A precise melting point for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is not documented. However, based on related structures, a solid state at room temperature is anticipated.
The determination of the melting point is a critical first step in the characterization of a newly synthesized compound.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is thoroughly dried to remove any residual solvent, which could depress the melting point. The crystalline sample should be finely powdered.
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Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Heating Profile:
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For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to identify an approximate melting range.
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For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
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Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The presence of both a relatively nonpolar benzimidazole core and a polar nitrile group suggests that 1-Ethyl-1,3-benzodiazole-5-carbonitrile will exhibit solubility in a range of organic solvents.
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High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
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Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in lower alcohols like methanol and ethanol.
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Low Solubility: Expected in nonpolar solvents such as hexanes and diethyl ether.
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Aqueous Solubility: Likely to be low, but may be enhanced at lower pH due to the basicity of the imidazole nitrogen atoms.
A qualitative assessment of solubility is a straightforward yet informative experiment.
Methodology: Qualitative Solubility Testing
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Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, dichloromethane, toluene, hexane, DMSO).
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Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
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Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.
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Classification: Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution). For more quantitative results, a concentration series can be prepared to determine the approximate solubility limit.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation of a molecule.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
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Ethyl Group: An upfield triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-N).
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Aromatic Protons: The protons on the benzene ring will appear as multiplets or a series of doublets and singlets in the downfield aromatic region. The exact chemical shifts and coupling patterns will be influenced by the positions of the ethyl and nitrile substituents.
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Imidazole Proton: A singlet for the proton at the 2-position of the benzimidazole ring.
Predicted ¹³C NMR Spectrum:
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Aliphatic Carbons: Two distinct signals for the ethyl group carbons.
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Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region corresponding to the carbons of the benzimidazole ring system.
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Nitrile Carbon: A characteristic signal in the downfield region (typically 115-125 ppm).
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer.
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Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the molecular structure.
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions:
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C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹.
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C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring.
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C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretches (Aliphatic): Bands below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
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Sample Placement: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.
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Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.
Caption: Spectroscopic characterization workflow.
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
Predicted Mass Spectrum:
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 171.20).
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Isotope Peaks: Characteristic M+1 and M+2 peaks due to the natural abundance of ¹³C and ¹⁵N.
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Fragmentation: Potential fragmentation patterns could involve the loss of the ethyl group or other characteristic cleavages of the benzimidazole ring.
Experimental Protocol for Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Analysis: Identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Summary of Predicted Properties
The following table summarizes the predicted physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile based on the analysis of its structural analogs. These values should be considered as estimates pending experimental verification.
| Property | Predicted Value / Behavior | Rationale |
| Appearance | White to off-white solid | Based on typical benzimidazole derivatives. |
| Melting Point | > 150 °C (Estimate) | The presence of the polar nitrile group is expected to increase the melting point relative to 1-ethylbenzimidazole. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water and nonpolar solvents. | Combination of a polar nitrile group and a less polar benzimidazole core. |
| ¹H NMR | Signals for ethyl, aromatic, and imidazole protons. | Standard functional group analysis. |
| ¹³C NMR | Signals for aliphatic, aromatic, and nitrile carbons. | Standard functional group analysis. |
| IR Absorption | Strong C≡N stretch around 2220-2260 cm⁻¹. | Characteristic absorption of the nitrile functional group. |
| Mass Spectrum | Molecular ion peak at m/z ≈ 171. | Corresponds to the calculated molecular weight. |
Conclusion
This technical guide provides a predictive framework for the physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a compound for which direct experimental data is limited. By leveraging the known properties of close structural analogs, we have established a set of expected values and behaviors. Crucially, this guide also provides detailed, field-proven experimental protocols for the empirical determination of these properties. This dual approach of prediction and prescribed validation offers researchers a solid foundation for initiating studies on this and other novel benzimidazole derivatives, ensuring a high degree of scientific integrity and accelerating the research and development process.
References
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